3-(3-Fluorophenyl)oxetan-3-amine hydrochloride molecular structure
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride molecular structure
An In-depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive examination of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride, a heterocyclic organic compound of significant interest to the drug development community. We will explore its distinct molecular architecture, physicochemical properties, and plausible synthetic routes. The narrative emphasizes the rationale behind its use as a versatile building block, its role as a bioisosteric replacement for traditional chemical motifs, and its potential applications in constructing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Introduction: The Strategic Value of the Oxetane Motif
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. The oxetane ring, a strained four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[1][2] Its incorporation into drug candidates can lead to profound improvements in key physicochemical parameters, including aqueous solubility, metabolic stability, and lipophilicity, when used to replace more common functionalities like gem-dimethyl or carbonyl groups.[2]
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride represents a strategic convergence of three critical pharmacophoric elements:
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The Oxetane Ring: Imparts a unique three-dimensional vector to the molecule, enabling exploration of novel chemical space and potentially improving binding affinity.
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The Aryl Group with Fluorine Substitution: The 3-fluorophenyl moiety provides a metabolically stable aromatic system. The fluorine atom's electronegativity can modulate the pKa of the proximal amine and serve as a potential hydrogen bond acceptor or create favorable dipole interactions within a protein binding pocket.[3]
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The Primary Amine: As a hydrochloride salt, this group enhances aqueous solubility and provides a crucial synthetic handle for subsequent derivatization, allowing for the facile construction of compound libraries.[4][5]
This guide will deconstruct the molecular structure of this compound, providing field-proven insights into its synthesis, characterization, and strategic application.
Molecular Structure and Physicochemical Properties
The unique arrangement of atoms in 3-(3-fluorophenyl)oxetan-3-amine hydrochloride dictates its chemical behavior and utility as a building block. The hydrochloride salt form is standard for amine-containing compounds to improve stability and handling.
Caption: 2D representation of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClFNO | [6][7] |
| Molecular Weight | 203.64 g/mol | [6][7] |
| CAS Number | 1332839-77-6 | [7][8] |
| Appearance | Solid | [9][10] |
| Predicted XLogP3 | 0.4 | [11] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
Synthesis and Characterization: A Plausible Pathway
While multiple proprietary methods exist, a robust and scalable synthesis can be logically devised from common starting materials using established organometallic and amination chemistries. The causality behind this proposed workflow is its reliance on high-yielding, well-understood transformations.
Synthetic Workflow Overview
The synthesis logically begins with the formation of an organometallic reagent, which then attacks a suitable oxetane precursor. Subsequent functional group manipulation yields the target amine.
Caption: Plausible synthetic workflow from commercial starting materials.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step.
Step 1: Synthesis of 3-(3-fluorophenyl)oxetan-3-ol
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Under an inert nitrogen atmosphere, charge a flame-dried flask with magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF).
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Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation. Gentle heating may be required.
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Cool the resulting Grignard solution to 0 °C in an ice bath.
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Slowly add a solution of oxetan-3-one (1.05 eq) in anhydrous THF, maintaining the internal temperature below 10 °C. Causality: This temperature control prevents side reactions and decomposition of the strained oxetane.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis shows consumption of the starting material.
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Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous phase with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 2: Synthesis of 3-(3-fluorophenyl)oxetan-3-amine (Free Base)
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Dissolve the crude alcohol from Step 1 in methanol.
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Add ammonium acetate (5-10 eq) followed by sodium cyanoborohydride (1.5 eq). Causality: Sodium cyanoborohydride is a mild reducing agent selective for the iminium intermediate, preventing reduction of other functional groups.
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Stir the mixture at room temperature for 16-24 hours. Monitor by LC-MS.
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Quench the reaction with water and basify to pH >11 using 2M NaOH.
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Extract the product into dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base amine.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude amine in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE).
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Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.
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A white precipitate should form immediately. Continue stirring for 30 minutes.
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Collect the solid by vacuum filtration, wash with cold ether, and dry under high vacuum to yield the final product, 3-(3-fluorophenyl)oxetan-3-amine hydrochloride.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Table 2: Expected Analytical Signatures
| Technique | Expected Result |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm), singlets or doublets for the oxetane CH₂ protons (approx. 4.5-5.0 ppm), and a broad singlet for the amine protons (concentration-dependent). |
| ¹³C NMR | Resonances for the aromatic carbons (some showing C-F splitting), a quaternary carbon signal for C3 of the oxetane, and a signal for the oxetane CH₂ carbons. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine on the phenyl ring. |
| MS (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 168.08.[11] |
Applications in Medicinal Chemistry
The primary value of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride lies in its role as a versatile synthon for library synthesis. The primary amine is a nucleophilic handle ready for elaboration.[12][13]
Caption: Key derivatization pathways for medicinal chemistry applications.
This scaffold is particularly relevant for developing drugs targeting a wide range of diseases. Amine-containing molecules are among the most common structures found in approved medicines, including antibiotics, oncology drugs, and antihistamines.[12] The unique 3D exit vector provided by the sp³-rich oxetane core allows chemists to design molecules that can access previously undruggable pockets on protein targets.
Conclusion
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is more than a simple chemical; it is a highly engineered building block designed to solve common problems in drug discovery. Its structure offers a favorable combination of metabolic stability, aqueous solubility, and synthetic versatility. By understanding the rationale behind its design and the methods for its synthesis and derivatization, research and development teams can effectively leverage this scaffold to accelerate the discovery of next-generation therapeutics.
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Frontiers. (2023). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Retrieved from [Link]
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InterContinental Warszawa. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride. Retrieved from [Link]
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Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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